What is the chemical structure of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
What is the chemical structure of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
An In-Depth Technical Guide to the Chemical Architecture and Synthesis of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical identity. Conformationally restricted scaffolds are frequently employed to lock molecules into bioactive geometries, thereby enhancing target affinity and reducing off-target metabolic liabilities. tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate (CAS: 140382-95-2) is a highly valued, stereochemically defined building block[1]. Featuring a rigid cyclohexane core, an orthogonally protected amine (Boc), and a protected/lipophilic hydroxyl group (benzyl ether), this intermediate serves as a "privileged scaffold" for synthesizing complex therapeutics, including soluble epoxide hydrolase (sEH) inhibitors and muscarinic receptor modulators[2].
This whitepaper provides a comprehensive technical analysis of its structural logic, physicochemical properties, and the self-validating synthetic methodologies required for its preparation.
Structural & Physicochemical Profiling
The utility of tert-butyl trans-4-(benzyloxy)cyclohexylcarbamate stems from its precise molecular architecture. The molecule consists of three distinct domains:
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The Cyclohexane Core: Provides a rigid, non-aromatic spacer.
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The tert-Butoxycarbonyl (Boc) Group: A bulky, acid-labile protecting group that masks the primary amine.
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The Benzyloxy (OBn) Group: A base-stable, hydrogenolysis-labile ether that masks the secondary alcohol while adding lipophilicity.
Quantitative Data Summary
The fundamental chemical properties of the compound are summarized in Table 1, providing a baseline for analytical verification[1][3].
Table 1: Physicochemical Properties of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
| Property | Value |
| CAS Registry Number | 140382-95-2 |
| Molecular Formula | C₁₈H₂₇NO₃ |
| Molecular Weight | 305.42 g/mol |
| IUPAC Name | tert-butyl N-(4-phenylmethoxycyclohexyl)carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 |
| Stereochemistry | trans-1,4-disubstituted |
Stereochemical Causality: The trans-1,4 Advantage
The trans-1,4-disubstitution pattern is not merely a structural feature; it is a thermodynamic imperative. In a cyclohexane ring, substituents can adopt either axial (perpendicular to the ring) or equatorial (radiating outward) positions. For a trans-1,4-disubstituted cyclohexane, the geometry dictates that one substituent must be "up" and the other "down" relative to the ring plane.
To achieve this while minimizing steric strain, the ring undergoes a conformational "flip" to ensure both the bulky Boc-amine and the benzyloxy group occupy the equatorial positions[2][4]. If they were forced into axial positions, the molecule would suffer from severe 1,3-diaxial steric clashes, drastically increasing the system's potential energy. This diequatorial locking provides a stable, predictable vector for orienting pharmacophoric groups in three-dimensional space during drug-receptor interactions[2].
Diagram 1: Conformational logic dictating the thermodynamic stability of the diequatorial trans-1,4-cyclohexane system.
Retrosynthetic Analysis & Reaction Logic
The synthesis of tert-butyl trans-4-(benzyloxy)cyclohexylcarbamate is achieved through a highly efficient, two-step linear sequence starting from commercially available trans-4-aminocyclohexanol[4].
Causality of the Synthetic Sequence:
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Selective Amine Protection: The primary amine is significantly more nucleophilic than the secondary alcohol. By treating trans-4-aminocyclohexanol with Di-tert-butyl dicarbonate (Boc₂O), the amine is selectively protected. The Boc group is chosen specifically because it is completely orthogonal to the subsequent etherification step; it is highly stable to the strong bases required for Williamson ether synthesis.
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Williamson Ether Synthesis (Benzylation): The secondary alcohol is sterically hindered and possesses low acidity (pKa ~16). Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to irreversibly deprotonate the hydroxyl group, forming a reactive alkoxide. The reaction is conducted in a polar aprotic solvent (DMF), which strongly solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic to attack benzyl bromide (BnBr) via an Sₙ2 mechanism.
Diagram 2: Two-step synthetic workflow from trans-4-aminocyclohexanol to the final benzyloxy carbamate.
Detailed Experimental Methodologies
The following protocols are designed as self-validating systems. Every step includes in-process controls (IPCs) to ensure the chemical transformation has occurred before proceeding.
Protocol 1: Synthesis of trans-4-(Boc-amino)cyclohexanol
Objective: Chemoselective protection of the primary amine.
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Preparation: Suspend trans-4-aminocyclohexanol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Base Addition: Add Triethylamine (Et₃N, 1.2 eq) dropwise. Causality: Et₃N acts as an acid scavenger to neutralize the proton released during the reaction, preventing the unreacted starting material from protonating and crashing out of solution.
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Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.
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Self-Validation (TLC): Monitor via Thin Layer Chromatography (TLC) using Ninhydrin stain. Validation Logic: The starting material (primary amine) will stain a deep purple/pink with Ninhydrin. The disappearance of this spot confirms complete conversion.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.
Protocol 2: Synthesis of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate
Objective: Sₙ2 benzylation of the sterically hindered secondary alcohol.
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Preparation: Dissolve the trans-4-(Boc-amino)cyclohexanol intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C under strict nitrogen. Causality: Water must be rigorously excluded, as it will violently quench the NaH.
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Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Validation Logic: The immediate evolution of hydrogen gas (bubbling) is the visual confirmation that the alkoxide is forming. Stir for 30 minutes until gas evolution ceases.
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Alkylation: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise. Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq) to accelerate the reaction via in situ Finkelstein reaction (converting BnBr to the more reactive BnI).
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Reaction: Stir at room temperature for 12 hours.
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Workup & Isolation: Quench the reaction carefully with ice water to destroy unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with water (5x) and brine to remove the DMF solvent.
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Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.
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Analytical Validation: Confirm structure via ¹H NMR. Validation Logic: Look for the disappearance of the broad -OH peak (~3.5 ppm), the appearance of a 5-proton aromatic multiplet (~7.3 ppm), and a distinct 2-proton singlet for the benzylic -CH₂- group (~4.5 ppm).
References
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Hwang, S. H., et al. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]
